3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one
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Overview
Description
3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methylcoumarin with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s chromophoric properties also enable it to participate in photo-induced electron transfer processes, which can be harnessed in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylcoumarin
- 4-Dimethylaminocoumarin
- 6-Methylcoumarin
Uniqueness
3-Amino-4-(dimethylamino)-6-methyl-2H-chromen-2-one stands out due to its unique combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)-6-methylchromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)11(14(2)3)10(13)12(15)16-9/h4-6H,13H2,1-3H3 |
InChI Key |
DETZMRKOSKGTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2N(C)C)N |
Origin of Product |
United States |
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